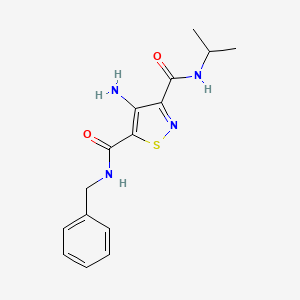

4-amino-N~5~-benzyl-N~3~-isopropylisothiazole-3,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N~5~-benzyl-N~3~-isopropylisothiazole-3,5-dicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as ABITC and has been synthesized using various methods.

Applications De Recherche Scientifique

Bidentate Directing Group for C-H Activation

4-Amino-2,1,3-benzothiadiazole (ABTD) as a Removable Bidentate Directing Group : ABTD has been identified as a novel bidentate directing group facilitating Pd(II)-catalyzed C-H activation and functionalization in various carboxamide systems. This method enhances the synthesis of β-C-H arylated and acetoxylated carboxamides, demonstrating the chemical versatility and potential for creating complex molecular architectures (Reddy et al., 2016).

Antitumor Properties

Novel Antitumor 2-(4-Aminophenyl)benzothiazoles : Research has revealed that certain 2-(4-aminophenyl)benzothiazoles exhibit highly selective and potent antitumor properties. These compounds are metabolized by cytochrome P450 1A1, leading to active and inactive metabolites. The design of amino acid prodrugs aims to improve water solubility and bioavailability for clinical evaluation, indicating a promising avenue for cancer therapy (Bradshaw et al., 2002).

Antiavian Influenza Virus Activity

Benzamide-Based 5-Aminopyrazoles Showing Antiavian Influenza Virus Activity : A study outlines a synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which displayed significant antiviral activities against the H5N1 strain of avian influenza. This showcases the potential of these compounds in developing treatments for viral infections (Hebishy et al., 2020).

Carbonic Anhydrase Inhibition

Isoxazole-Containing Sulfonamides as Carbonic Anhydrase Inhibitors : Research into isoxazole-containing sulfonamides has shown potent inhibitory effects on carbonic anhydrase II and VII, important for therapeutic applications in conditions like glaucoma and neuropathic pain. The synthesized compounds demonstrated excellent activity, suggesting their usefulness in medicinal chemistry (Altug et al., 2017).

Diuretic Activity

Biphenyl Benzothiazole-2-Carboxamide Derivatives as Diuretics : A study on biphenyl benzothiazole-2-carboxamide derivatives indicated promising diuretic activity, contributing to the development of new therapeutic agents for managing fluid retention conditions (Yar & Ansari, 2009).

Propriétés

IUPAC Name |

4-amino-5-N-benzyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9(2)18-14(20)12-11(16)13(22-19-12)15(21)17-8-10-6-4-3-5-7-10/h3-7,9H,8,16H2,1-2H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRCVZDWTFNTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)